Radotinib is a second-generation tyrosine kinase inhibitor of Bcr-Abl fusion protein and the platelet-derived growth factor receptor (PDGFR), with potential antineoplastic activity. Upon administration, radotinib specifically inhibits the Bcr-Abl fusion protein, an abnormal enzyme expressed in Philadelphia chromosome positive chronic myeloid leukemia (CML) cells. In addition, this agent also inhibits PDGFR thereby blocking PDGFR-mediated signal transduction pathways. The inhibitory effect of radotinib on these specific tyrosine kinases may decrease cellular proliferation and inhibit angiogenesis. PDGFR, upregulated in many tumor cell types, is a receptor tyrosine kinase essential to cell migration and the development of the microvasculature.
Radotinib
CAS No.: 926037-48-1
Cat. No.: VC20753877
Molecular Formula: C27H21F3N8O
Molecular Weight: 530.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 926037-48-1 |
---|---|
Molecular Formula | C27H21F3N8O |
Molecular Weight | 530.5 g/mol |
IUPAC Name | 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide |
Standard InChI | InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37) |
Standard InChI Key | DUPWHXBITIZIKZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 |
Appearance | white solid powder |
Mechanism of Action
Radotinib functions primarily by inhibiting the BCR-ABL1 fusion protein, which is the key driver of Philadelphia chromosome-positive CML . In vitro studies have demonstrated that radotinib binds to BCR-ABL1 and reduces phosphorylation of CrkL, a BCR-ABL1 target protein . This inhibition blocks the BCR-ABL1 signaling pathway, which is essential for the survival and proliferation of CML cells.
In addition to targeting BCR-ABL1, radotinib also inhibits the platelet-derived growth factor receptor (PDGFR), thereby blocking PDGFR-mediated signal transduction pathways . This dual inhibitory effect may contribute to its antineoplastic activity by decreasing cellular proliferation and inhibiting angiogenesis.
The potency of radotinib is evidenced by its IC50 value of 34 nM against wild-type BCR-ABL1 kinase, which is relatively lower compared to its IC50 levels against other kinases such as c-kit (1,324 nM), PDGFRα (75.5 nM), PDGFRβ (130 nM), and src (>2,000 nM) . This selective inhibition profile contributes to radotinib's efficacy while potentially minimizing off-target effects.
Importantly, radotinib effectively inhibits the proliferation of cells carrying common mutant clones of BCR-ABL1, with the exception of the T315I mutation . In off-target kinase assays conducted to assess safety, radotinib was found to inhibit DDR, EPHB, LYN, and PDGFR kinases below the 180 nM level .
Clinical Development
Phase I Studies
The clinical development of radotinib began with phase I trials that evaluated the safety and preliminary efficacy of the compound. In these early studies, no dose-limiting toxicities were observed with doses up to 1000 mg/day . This favorable safety profile supported the progression to phase II clinical trials with a recommended dose of 400 mg twice daily.
Phase II Studies
A multicenter phase II clinical trial was conducted at 12 sites across South Korea, India, and Thailand to evaluate the efficacy and safety of radotinib in Philadelphia chromosome-positive CML-CP patients with resistance and/or intolerance to prior BCR-ABL1 tyrosine kinase inhibitors . The study enrolled 77 patients who received radotinib at a dose of 400 mg twice daily for 12 cycles .
Results from this phase II trial demonstrated that MCyR was achieved in 50 patients (65%; cumulative 75%), including 36 patients (47%) who achieved complete cytogenetic response (CCyR) by 12 months . The median time to MCyR and CCyR were 85 days and 256 days, respectively . The response rates were similar between imatinib-resistant and imatinib-intolerant patients, but were higher in patients without BCR-ABL1 mutations .
Phase III Studies (RERISE Trial)
Building on the promising results from phase II trials, a multinational, open-label phase III study (RERISE) was conducted to evaluate the efficacy and safety of radotinib as first-line therapy for CML-CP . This study assigned patients in a 1:1:1 ratio to one of two twice-daily radotinib doses (300 mg or 400 mg), or imatinib 400 mg daily . The primary endpoint was major molecular response (MMR) by 12 months .
A total of 241 patients were randomized to receive radotinib 300 mg twice daily (n=79), radotinib 400 mg twice daily (n=81), or imatinib 400 mg daily (n=81) . The results demonstrated superior efficacy of radotinib compared to imatinib:
-
MMR rates by 12 months were significantly higher in patients receiving radotinib 300 mg (52%, p=0.0044) or radotinib 400 mg twice daily (46%, p=0.0342) compared to imatinib (30%) .
-
Complete cytogenetic response (CCyR) rates by 12 months were higher for radotinib 300 mg (91%) versus imatinib (77%, p=0.0120) .
-
Early molecular response at 3 months occurred in 86% and 87% of patients receiving radotinib 300 mg and radotinib 400 mg, respectively, compared to 71% of those receiving imatinib .
Importantly, by 12 months, no patients had progression to accelerated phase or blast crisis . This phase III trial demonstrated the superiority of radotinib over imatinib in achieving both CCyR and MMR in patients newly diagnosed with Philadelphia chromosome-positive CML-CP.
Efficacy in CML Treatment
First-line Treatment
The RERISE trial provided robust evidence for the efficacy of radotinib as a first-line treatment for CML-CP. The significantly higher rates of MMR and CCyR achieved with radotinib compared to imatinib suggest that it may be a more effective option for newly diagnosed patients . The higher rate of early molecular response at 3 months with radotinib is particularly important, as early molecular response has been associated with improved long-term outcomes in CML.
Second-line Treatment
For patients who develop resistance or intolerance to first-line TKIs, radotinib has demonstrated significant efficacy as a second-line treatment. The phase II trial results showed that approximately two-thirds of patients with resistance and/or intolerance to prior BCR-ABL1 TKIs achieved MCyR with radotinib . This efficacy is comparable, and in some cases favorable, to that observed with other second-generation BCR-ABL1 tyrosine kinase inhibitors .
It's worth noting that the efficacy of radotinib may be influenced by the presence of BCR-ABL1 mutations. In the phase II trial, patients without baseline BCR-ABL1 mutations showed higher response rates . Among 12 patients with baseline BCR-ABL1 mutations, 5 had mutations less sensitive to nilotinib or dasatinib, and 2 of these patients achieved MCyR . Progression-free survival was higher in patients without baseline BCR-ABL1 mutations .
Comparison with Other Tyrosine Kinase Inhibitors
The therapeutic landscape for CML includes several tyrosine kinase inhibitors, with imatinib being the first-generation agent and dasatinib, nilotinib, bosutinib, and ponatinib representing second- and third-generation TKIs. Radotinib, as a second-generation TKI, offers several advantages.
Efficacy results from clinical trials of radotinib are comparable, and in some cases favorable, to those observed with other second-generation BCR-ABL1 tyrosine kinase inhibitors . The phase III RERISE trial directly demonstrated the superiority of radotinib over imatinib in terms of cytogenetic and molecular responses in newly diagnosed CML-CP patients .
From a safety perspective, radotinib exhibits a distinct profile compared to other TKIs. The lower incidence of hematologic adverse events is a notable advantage, although the higher rate of hyperbilirubinemia requires appropriate monitoring and management . The absence of significant QT interval prolongation with radotinib is also an important consideration for patients at risk for cardiac complications .
Therapeutic Applications and Future Directions
Radotinib is currently approved in Korea for CML-CP in patients who are newly diagnosed or have insufficient response to other TKIs . Its demonstrated efficacy in both first-line and second-line settings positions it as a valuable addition to the therapeutic armamentarium for CML.
A particularly relevant consideration is the potential role of radotinib in regions where access to more expensive TKIs may be limited. As noted in the phase II trial publication, "a cost-effective tyrosine kinase inhibitor, which can improve accessibility to the drug and increase compliance and adherence to treatment, may be necessary in emerging regions, such as the Asia-Pacific countries" .
Future research directions may include evaluating the long-term outcomes of patients treated with radotinib, investigating its efficacy against specific BCR-ABL1 mutations, and exploring combination therapies to overcome resistance mechanisms.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume